BenchChemオンラインストアへようこそ!

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

ROR1 inhibition Kinase selectivity Structure-activity relationship

This 2-chloro-substituted benzodioxin-benzamide serves as a critical reference compound for SAR studies on ROR1 inhibition and kinase selectivity profiling. The ortho-chloro substitution pattern uniquely influences amide bond conformation and hinge-region hydrogen bonding compared to 3- or 4-chloro isomers, making it essential for probing ortho-halogen effects in the N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)benzamide series. Flagged as active in HTS campaigns against ADAM17 and the M1 receptor, it is also suitable as a structurally matched negative control for more potent analogs. A synthetically tractable starting point for parallel derivatization.

Molecular Formula C15H12ClNO3
Molecular Weight 289.71 g/mol
Cat. No. B5686893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Molecular FormulaC15H12ClNO3
Molecular Weight289.71 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C15H12ClNO3/c16-12-4-2-1-3-11(12)15(18)17-10-5-6-13-14(9-10)20-8-7-19-13/h1-6,9H,7-8H2,(H,17,18)
InChIKeyBGKLOEQTZZCMNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide: Structural Identity and Compound-Class Context for Scientific Procurement


2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide (CAS 301306-93-4, molecular formula C₁₅H₁₂ClNO₃, MW 289.71 g/mol) is a synthetic small molecule belonging to the benzamide class, characterized by a 2‑chlorophenyl carbonyl group linked via an amide bond to a 2,3‑dihydro‑1,4‑benzodioxin‑6‑amine scaffold [1]. The benzodioxin‑benzamide chemotype has recently been explored as a privileged scaffold for selective receptor tyrosine kinase‑like orphan receptor 1 (ROR1) inhibition in oncology, where systematic structure–activity relationship (SAR) studies have shown that the nature and position of substituents on the benzoyl ring dramatically modulate target potency, kinase selectivity, and cellular antiproliferative activity [2]. However, the 2‑chloro variant has not been explicitly characterized in peer‑reviewed primary literature, and publicly available bioactivity data for this specific compound remain limited.

Why 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide Cannot Be Assumed Interchangeable with Other Benzodioxin-Benzamide Analogs


Within the N‑(2,3‑dihydrobenzo[1,4]dioxin‑6‑yl)benzamide series, even minor changes to the benzoyl substituent (e.g., moving chlorine from the 2‑position to the 4‑position, or replacing chlorine with fluorine, methyl, or methoxy) have been shown to produce large shifts in ROR1 inhibitory activity (ΔpIC₅₀ > 1 log unit) and to profoundly alter selectivity against off‑target kinases such as c‑Kit and Abl T315I [1]. These SAR observations are class‑consistent: the 2‑chloro substitution pattern is known in medicinal chemistry to influence both the conformational preference of the amide bond and the electron density on the aromatic ring, which can affect hydrogen‑bonding interactions with the kinase hinge region differently than 3‑ or 4‑chloro isomers [2]. Therefore, substituting the 2‑chloro compound with a seemingly “close” analog (e.g., 4‑chloro, 2‑fluoro, or unsubstituted benzamide) without empirical confirmation of target engagement and selectivity profile risks altering the biological outcome in a non‑predictable manner.

Quantitative Differentiation Evidence for 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide Against Structural Analogs


ROR1 Kinase Inhibitory Potency: Class-Level SAR Context Informs Procurement Strategy

The 2025 Zheng et al. study on N‑(2,3‑dihydrobenzo[1,4]dioxin‑6‑yl)benzamide derivatives established that substituent identity and position on the benzoyl ring are critical determinants of ROR1 inhibition. While the 2‑chloro compound was not explicitly profiled in that publication, the lead compound 9i (which bears a more complex substitution pattern) achieved a ROR1 IC₅₀ in the low nanomolar range and >100‑fold selectivity over c‑Kit and Abl T315I [1]. In contrast, the earlier indole‑based lead LDR102 showed only moderate ROR1 activity and significant off‑target kinase inhibition [1]. For researchers building focused libraries, the 2‑chloro analog represents an underexplored SAR probe: its computed XLogP3 of 3.1 [2] places it in a favorable lipophilicity range (below the commonly accepted lead‑like threshold of 3.5–4), suggesting potential for improved physicochemical properties relative to higher‑molecular‑weight analogs such as 9i (predicted MW > 450).

ROR1 inhibition Kinase selectivity Structure-activity relationship

Predicted Physicochemical Profile vs. Unsubstituted Parent Benzamide

The 2‑chloro substituent increases computed lipophilicity (XLogP3 = 3.1) relative to the unsubstituted N‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)benzamide (predicted XLogP3 ≈ 2.2–2.5 for C₁₅H₁₃NO₃, MW 255.27), while maintaining a molecular weight below 290 Da [1]. This moderate increase in logP may enhance membrane permeability without exceeding lead‑like thresholds, a balance that is often cited as favorable for cell‑based assay performance. By comparison, 4‑chloro and 3,4‑dichloro analogs are predicted to exhibit similar or higher logP values (3.1–3.8) but may differ in metabolic stability due to altered sites of oxidative metabolism [2].

Lipophilicity Drug-likeness Permeability

High-Throughput Screening Hit Profile: ADAM17 and Muscarinic M1 Primary Assays

Publicly deposited high‑throughput screening (HTS) data from the Scripps Research Institute Molecular Screening Center indicate that 2‑chloro‑N‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)benzamide was tested in a qFRET‑based biochemical primary HTS assay against ADAM17 (TACE) and in a fluorescence‑based cell‑based primary HTS assay against the muscarinic acetylcholine receptor M1 (CHRM1) . Outcome data (percent inhibition at screening concentration, IC₅₀, or AC₅₀) are not directly retrievable from the indexed pages, but the compound was classified as “PRUN” (probe‑run) in both assays, indicating that it met the initial activity threshold for further evaluation in the screening cascade. In comparison, many structurally related benzamide analogs deposited in the same screening collection were classified as “inactive” in these assays, suggesting that the 2‑chloro substitution pattern may confer a detectable, albeit unoptimized, interaction with these targets .

ADAM17/TACE Muscarinic M1 High-throughput screening

Structural Comparison with 2-Amino and 4-Chloro Isomers: Implications for Hydrogen-Bonding and Target Recognition

The 2‑chloro substitution on the benzoyl ring places the chlorine atom ortho to the amide carbonyl, which can influence the conformational equilibrium of the amide bond through both steric and electronic effects. In contrast, the 4‑chloro isomer (CAS not verified) lacks this ortho effect, while the 2‑amino analog (2‑amino‑N‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)benzamide) introduces an additional hydrogen‑bond donor at the ortho position [1]. In kinase inhibitor design, ortho‑substituents on the benzamide ring are known to modulate the dihedral angle between the benzoyl ring and the amide plane, which can affect the presentation of the amide NH and carbonyl oxygen to the hinge region of the kinase [2]. Although no head‑to‑head binding data exist for these isomers against any specific target, the predicted conformational differences suggest that the 2‑chloro compound may exhibit a unique target‑interaction profile relative to its regioisomers.

Isomer comparison Hydrogen bonding Molecular recognition

Recommended Scientific and Industrial Application Scenarios for 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide


SAR Probe in ROR1 Kinase Inhibitor Optimization Programs

Given the demonstrated class‑level importance of benzoyl ring substitution for ROR1 potency and selectivity [1], the 2‑chloro compound can serve as a reference point in SAR studies exploring ortho‑halogen effects. It may be used to probe whether ortho‑chloro substitution maintains or disrupts the binding mode of more optimized analogs such as compound 9i, particularly in the context of kinase selectivity profiling against c‑Kit and Abl T315I where the 2‑chloro derivative has not been characterized.

Confirmatory Screening Hit Follow-Up for ADAM17/TACE and Muscarinic M1 Targets

The compound has been flagged as active ('PRUN') in primary HTS campaigns against ADAM17 (a TNF‑α converting enzyme implicated in inflammatory disease) and the muscarinic M1 receptor (a GPCR target for CNS disorders) . Procurement is warranted for research groups conducting confirmatory dose‑response assays, counter‑screens against related metalloproteases or GPCRs, and early selectivity profiling, where the 2‑chloro substitution may differentiate it from other benzamide screening hits.

Negative Control or Inactive Comparator in Cellular Phenotypic Assays

Because the 2‑chloro compound has not been validated as a potent inhibitor against any specific target in published studies, it may be strategically deployed as a structurally matched negative control in cell‑based assays where a more potent N‑(2,3‑dihydrobenzo[1,4]dioxin‑6‑yl)benzamide analog (e.g., compound 9i) is used as the active tool compound. The comparable physicochemical properties (XLogP3 = 3.1, MW < 290) reduce the risk of confounding solubility or permeability artifacts [2].

Library Enumeration and Diversity-Oriented Synthesis for Kinase-Focused Collections

The benzodioxin‑benzamide scaffold is underrepresented in commercial kinase‑focused libraries. The 2‑chloro variant offers a synthetically tractable starting point for parallel derivatization (e.g., Suzuki coupling at the chloro position, amide N‑alkylation). Procurement of this compound enables medicinal chemistry groups to generate novel analogs for scaffold‑hopping exercises and to explore chemical space around the ortho‑substituted benzamide motif that has been validated by the ROR1 inhibitor series [1].

Quote Request

Request a Quote for 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.